molecular formula C11H22O3 B1676011 5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane CAS No. 4624-70-8

5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane

Cat. No.: B1676011
CAS No.: 4624-70-8
M. Wt: 202.29 g/mol
InChI Key: IXESRTVHFFPTLQ-UHFFFAOYSA-N
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Description

5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This specific compound features a unique structure with multiple alkyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane typically involves the cyclization of appropriate diols or the reaction of epoxides with diols under acidic or basic conditions. Common reagents used in the synthesis include:

    Acidic Catalysts: Sulfuric acid, hydrochloric acid

    Basic Catalysts: Sodium hydroxide, potassium hydroxide

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenation using halogens like chlorine or bromine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane has various applications in scientific research, including:

    Chemistry: Used as a solvent or reagent in organic synthesis

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler dioxane compound with two oxygen atoms in a six-membered ring

    2,5-Dimethyl-1,4-dioxane: A dioxane derivative with methyl groups at positions 2 and 5

Uniqueness

5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane is unique due to its specific alkyl substitutions, which can influence its chemical reactivity and physical properties. These unique features make it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

4624-70-8

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

5-(1-methoxyethyl)-2-methyl-5-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C11H22O3/c1-8(2)11(9(3)12-5)6-13-10(4)14-7-11/h8-10H,6-7H2,1-5H3

InChI Key

IXESRTVHFFPTLQ-UHFFFAOYSA-N

SMILES

CC1OCC(CO1)(C(C)C)C(C)OC

Canonical SMILES

CC1OCC(CO1)(C(C)C)C(C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Dioxane, 5-isopropyl-5-(1-methoxyethyl)-2-methyl-, (E)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane
Reactant of Route 3
5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane
Reactant of Route 4
5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane
Reactant of Route 5
5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane
Reactant of Route 6
5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane

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